molecular formula C17H17ClN4O2 B14910325 Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B14910325
M. Wt: 344.8 g/mol
InChI Key: QHEZRQJUMLCBMP-UHFFFAOYSA-N
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Description

Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chloro, benzyl, and ethyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like methanol or ethyl acetate and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions could introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate include other imidazo[1,2-b]pyridazine derivatives with different substituents. Examples include:

  • Ethyl 8-(benzyl(methyl)amino)-6-bromoimidazo[1,2-b]pyridazine-3-carboxylate
  • Ethyl 8-(benzyl(methyl)amino)-6-fluoroimidazo[1,2-b]pyridazine-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the chloro group, for example, may enhance its reactivity or binding affinity to certain biological targets compared to its bromo or fluoro analogs .

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

ethyl 8-[benzyl(methyl)amino]-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C17H17ClN4O2/c1-3-24-17(23)14-10-19-16-13(9-15(18)20-22(14)16)21(2)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3

InChI Key

QHEZRQJUMLCBMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1N=C(C=C2N(C)CC3=CC=CC=C3)Cl

Origin of Product

United States

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